LOXL2 Inhibitory Potency: 2-Methoxy vs. 2-Chloro Pyridinylmethanamine Analogs
(2-Methoxypyridin-4-yl)methanamine exhibits significantly weaker inhibition of lysyl oxidase homolog 2 (LOXL2) compared to its 2-chloro analog, a key selectivity distinction for medicinal chemistry programs targeting this enzyme. This data directly answers why the methoxy derivative is selected for different SAR contexts versus the chloro analog .
| Evidence Dimension | LOXL2 Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 1180 - 1400 nM (multiple replicates) |
| Comparator Or Baseline | (2-Chloropyridin-4-yl)methanamine (CAS 144900-57-2): IC50 = 126 - 190 nM |
| Quantified Difference | The 2-chloro analog is approximately 6.2- to 11.1-fold more potent (a 625-1110% increase in potency). |
| Conditions | LOXL2 protein, pH 8.0, 37°C [1]. |
Why This Matters
This data provides a quantitative basis for selecting the methoxy analog when weaker LOXL2 inhibition is desired (e.g., for isoform selectivity profiling or reducing on-target toxicity), or conversely, why the chloro analog is the correct choice for potent LOXL2-targeted programs, preventing costly synthesis and screening of an inferior starting material.
- [1] BRENDA Enzyme Database. Ligand 1-(2-methoxypyridin-4-yl)methanamine. IC50 Value: 0.00118 mM (1.18 µM). View Source
